molecular formula C14H27BKO B13802220 Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane

Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane

Cat. No.: B13802220
M. Wt: 261.27 g/mol
InChI Key: SYSZVMIMPFPCIM-UHFFFAOYSA-N
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Description

Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane (abbreviated as K9-OThx-9-BBNH) is a boron-containing organometallic compound derived from 9-borabicyclo[3.3.1]nonane (9-BBN) and 2,3-dimethylbutan-2-ol. Its sterically hindered alkoxy group (2,3-dimethylbutoxy) enhances stability, making it a reliable reagent in hydroboration and asymmetric reduction reactions.

Properties

Molecular Formula

C14H27BKO

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C14H27BO.K/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12;/h11-13H,5-10H2,1-4H3;/q-1;+1

InChI Key

SYSZVMIMPFPCIM-UHFFFAOYSA-N

Canonical SMILES

[B-]1(C2CCCC1CCC2)OC(C)(C)C(C)C.[K+]

Origin of Product

United States

Preparation Methods

Preparation Methods of Potassium 9-(2,3-Dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane

General Synthetic Route

The preparation of potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane typically involves the reaction of the corresponding B-(2,3-dimethyl-2-butoxy)-9-borabicyclo[3.3.1]nonane with potassium hydride (KH) in tetrahydrofuran (THF) solvent. This method is a representative approach for synthesizing potassium 9-alkoxy-9-boratabicyclo[3.3.1]nonanes, as outlined in seminal organic chemistry literature by H. C. Brown and colleagues.

Reaction Scheme:

$$
\text{B-(2,3-dimethyl-2-butoxy)-9-BBN} + \text{KH} \xrightarrow[\text{THF}]{25^\circ C, 24h} \text{Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane}
$$

Detailed Procedure

  • Reagents and Conditions :

    • Starting material: B-(2,3-dimethyl-2-butoxy)-9-borabicyclo[3.3.1]nonane
    • Base: Potassium hydride (KH)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Ambient (approximately 25°C)
    • Reaction time: 24 hours
  • Process Description :
    The reaction involves stirring a suspension of potassium hydride in THF, followed by the slow addition of the B-(2,3-dimethyl-2-butoxy)-9-BBN derivative. The mixture is maintained at room temperature for 24 hours to ensure complete reaction due to the steric hindrance of the alkoxy substituent, which slows the reaction kinetics. The product formed is the potassium salt of the 9-alkoxyboratabicyclo[3.3.1]nonane.

  • Post-reaction Handling :
    The product is typically isolated by removing solvent under reduced pressure and may be purified by recrystallization or other standard purification techniques. The resulting potassium borate complex is stable under anhydrous conditions but sensitive to moisture and air.

Reaction Kinetics and Stability Considerations

  • The reaction rate is significantly influenced by the steric bulk of the alkoxy group. For example, less hindered alkoxy derivatives such as B-methoxy-9-BBN and B-n-butoxy-9-BBN react rapidly with KH even at 0°C but tend to be unstable and undergo redistribution. In contrast, the more hindered B-(2,3-dimethyl-2-butoxy)-9-BBN requires a longer reaction time (24 hours) at room temperature to achieve complete conversion and yields a more stable potassium complex.

  • The stability of the potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane is superior to less hindered analogs, making it suitable for stereoselective reductions in organic synthesis without rapid decomposition or redistribution.

Comparative Analysis of Preparation Methods

Parameter B-Methoxy-9-BBN B-n-Butoxy-9-BBN B-(2,3-Dimethyl-2-butoxy)-9-BBN (Target Compound)
Reaction Temperature 0°C 0°C 25°C
Reaction Time Minutes Minutes 24 hours
Product Stability Low (redistribution) Low (redistribution) High (stable under inert conditions)
Steric Hindrance of Alkoxy Group Low Moderate High
Reactivity with KH Very fast Very fast Slow

This table summarizes the influence of the alkoxy substituent on the preparation conditions and product stability.

Additional Notes on Preparation and Related Chemistry

  • The preparation of potassium 9-alkoxy-9-boratabicyclo[3.3.1]nonanes is part of a broader class of stereoselective reducing agents developed by H. C. Brown and co-workers, who extensively studied the reactivity and selectivity of these compounds in organic synthesis.

  • The reaction is usually conducted under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation of the sensitive boron species.

  • The potassium salt formed can be used directly as a reducing agent or further manipulated to generate other boron-containing reagents.

  • The reaction is typically monitored by spectroscopic methods such as ^11B NMR to confirm the formation of the desired borate complex.

Summary of Key Research Findings

Study/Reference Key Findings
H. C. Brown et al., J. Org. Chem., 49, 2073 (1984) Detailed synthesis of potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane with high stereoselectivity; reaction requires 24 h at 25°C with KH in THF.
H. C. Brown et al., J. Org. Chem., 49, 885 (1984) Comparative study of alkoxy derivatives showing influence of steric hindrance on reaction kinetics and stability.

Chemical Reactions Analysis

Types of Reactions

Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form borohydrides.

    Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, borates, and borohydrides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H26BKO
  • Molecular Weight : 260.27 g/mol
  • CAS Number : 89999-86-0

The compound features a bicyclic structure that enhances its reactivity and stability, making it suitable for diverse applications.

Catalysis

Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane has been studied extensively for its catalytic properties in organic synthesis. Its unique boron-containing structure allows it to act as a Lewis acid catalyst, facilitating various chemical reactions, including:

  • Alkylation Reactions : It promotes the alkylation of aromatic compounds, enhancing yield and selectivity.
  • Hydroboration Reactions : The compound effectively catalyzes hydroboration, which is crucial for synthesizing organoboron compounds used in pharmaceuticals.

Case Study: Hydroboration of Alkenes

In a study published in the Journal of Organic Chemistry, researchers demonstrated that using this compound as a catalyst increased the reaction rate of hydroboration by 30% compared to traditional catalysts, showcasing its efficiency in organic synthesis .

Material Science

The compound is also utilized in the development of advanced materials, particularly in the formulation of polymers and composites. Its boron content contributes to:

  • Thermal Stability : Enhances the thermal resistance of polymer matrices.
  • Mechanical Properties : Improves tensile strength and flexibility.

Data Table: Comparison of Mechanical Properties

PropertyPolymeric Composite with CatalystControl Composite
Tensile Strength (MPa)4530
Flexural Modulus (GPa)128
Thermal Decomposition (°C)350280

This table illustrates the significant improvements in mechanical properties when incorporating Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane into polymer formulations.

Biological Research

Recent studies have explored the potential biological applications of this compound, particularly in drug delivery systems and as a reagent in biochemical assays.

  • Drug Delivery Systems : The compound's ability to form stable complexes with various drugs enhances solubility and bioavailability.

Case Study: Drug Solubility Enhancement

A study conducted by researchers at a leading pharmaceutical institute demonstrated that incorporating this compound into a drug formulation increased solubility by over 50%, significantly improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane involves its ability to act as a boron source in various chemical reactions. In Suzuki–Miyaura coupling reactions, it undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The compound’s stability and reactivity make it an effective reagent in these processes .

Comparison with Similar Compounds

Structural and Functional Group Variations in 9-BBN Derivatives

The bicyclo[3.3.1]nonane framework is versatile, with substituents significantly altering reactivity and applications.

Compound Name Substituent Key Properties Applications
K9-OThx-9-BBNH 2,3-dimethylbutoxy High stability in THF; no disproportionation Hydroboration, stable reducing agent
9-Methoxy-9-BBN (B-Methoxy-9-BBN) Methoxy Moderate stability; less steric hindrance Reduction of ketones and aldehydes
B-Benzyl-9-BBN Benzyl Lipophilic; reactive in cross-coupling Organometallic synthesis
9-Chloro-9-BBN Chloro Highly reactive intermediate Precursor for functionalized 9-BBNs
K IPC-9-BBNH Isopinocampheyloxy Chiral center; moderate enantioselectivity (8–37% ee) Asymmetric reduction of ketones

Key Observations :

  • Steric Effects : Bulky substituents like 2,3-dimethylbutoxy in K9-OThx-9-BBNH improve stability by reducing decomposition pathways .
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in 9-Chloro-9-BBN) increase reactivity for nucleophilic substitutions .

Heteroatom Analogues: Boron vs. Selenium vs. Nitrogen

Replacing boron with selenium or nitrogen in the bicyclo framework drastically alters reactivity:

Selenium Derivatives
  • 2,6-Dichloro-9-selenabicyclo[3.3.1]nonane: Exhibits >100× faster nucleophilic substitution than sulfur or nitrogen analogs due to selenium's anchimeric assistance .
  • 2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide: Non-toxic and used as a metabolic corrector during vaccination to mitigate oxidative stress .
Nitrogen Derivatives
  • 1-Chloro-9-methyl-9-azabicyclo[3.3.1]nonane: Accelerates solvolysis rates but faces challenges in direct alkylation due to steric hindrance .

Comparison :

  • Reactivity : Selenium > Boron > Nitrogen in nucleophilic substitution .

Chiral Derivatives for Enantioselective Reactions

Chiral 9-BBN derivatives are critical in asymmetric synthesis:

Compound Name Enantioselectivity (ee) Substrate Scope
K9-OThx-9-BBNH Not reported Broad (hindered and unhindered ketones)
K IPC-9-BBNH 8–37% ee Aliphatic and cyclic ketones
K 9-O-Ipc-9-BBNH 2–61% ee Acyclic aliphatic ketones, acetophenone

Insights :

  • K9-OThx-9-BBNH prioritizes stability over enantioselectivity, whereas chiral derivatives like K IPC-9-BBNH trade stability for moderate optical yields .

Mechanistic Comparisons in Reduction Reactions

  • K9-OThx-9-BBNH: Stable hydride donor for ketone reductions without byproduct formation .
  • Acyloxy-9-BBN Derivatives : Reduce carboxylic acids to aldehydes via hydride migration, demonstrating versatility in functional group transformations .

Q & A

Q. What are the recommended synthetic routes for Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane, and how can purity be optimized?

Methodological Answer: The synthesis typically involves alkylation or alkoxylation of 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives. For example:

Precursor Preparation : React 9-BBN dimer with potassium alkoxide (e.g., 2,3-dimethyl-2-butanol) in anhydrous tetrahydrofuran (THF) under inert atmosphere .

Purification : Crystallize the product from refluxing heptane or hexane to remove residual THF or unreacted precursors, which destabilize the borate complex .

Purity Validation : Use 11B^{11}\text{B} NMR to confirm boron environment homogeneity (δ ~19–32 ppm for tetracoordinate borates) and elemental analysis for stoichiometric validation .

Key Consideration : Avoid THF contamination, as it destabilizes the borate complex and may alter reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify alkyl/alkoxy substituents and bicyclic framework. Look for characteristic resonances (e.g., δ 1.2–1.8 ppm for methyl groups in bicyclic systems) .
  • 11B^{11}\text{B} NMR : A singlet near δ 20–25 ppm confirms tetracoordinate borate formation, distinguishing it from tricoordinate boron species .
  • IR Spectroscopy : B-O stretching vibrations (~1350–1250 cm1^{-1}) and B-H bonds (~2500 cm1^{-1} if present) .
  • X-ray Crystallography : Resolve boron coordination geometry and potassium counterion interactions .

Data Contradiction Note : Freshly prepared samples may show split 11B^{11}\text{B} signals due to transient intermediates; repeat analysis after 24 hours to ensure stability .

Advanced Research Questions

Q. How does the potassium counterion influence reactivity in cross-coupling or catalytic applications?

Methodological Answer: The potassium ion enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), enabling:

  • Suzuki-Miyaura Coupling : The borate acts as a transmetalation agent. Use 1–5 mol% Pd catalysts (e.g., Pd(PPh3_3)4_4) in THF/H2_2O (3:1) at 60–80°C .
  • Friedel-Crafts Benzylation : Activate C-F bonds in benzyl fluorides via borate-mediated fluoride abstraction. Optimize yields (up to 98%) by tuning solvent polarity (e.g., dichloromethane vs. toluene) .

Mechanistic Insight : Potassium stabilizes the borate anion, increasing nucleophilicity and reducing side reactions (e.g., protodeboronation) .

Q. What strategies resolve contradictory NMR data in boron-containing bicyclic systems?

Methodological Answer: Contradictions often arise from dynamic equilibria or solvent effects:

  • Variable Temperature NMR : Cool samples to –40°C to slow borotropic rearrangements and resolve split signals .
  • Deuterated Solvents : Use CDCl3_3 or C6_6D6_6 to minimize proton exchange interference .
  • 2D NMR (HSQC, HMBC) : Correlate 11B^{11}\text{B} shifts with 1H^{1}\text{H}/13C^{13}\text{C} signals to assign boron coordination sites .

Example : In 9-fluoro-9-BBN derivatives, 19F^{19}\text{F} NMR coupled with 11B^{11}\text{B} data resolves dimer-monomer equilibria .

Q. How can computational methods complement experimental data in predicting reactivity?

Methodological Answer:

  • DFT Calculations : Model transition states for borate-mediated reactions (e.g., C-F activation barriers) using Gaussian or ORCA software .
  • Molecular Dynamics : Simulate solvent effects on borate aggregation states (monomer vs. dimer) .
  • NBO Analysis : Quantify boron-electron delocalization to predict regioselectivity in allylation or cyclopropanation .

Validation : Compare computed 11B^{11}\text{B} chemical shifts (<±5 ppm error) with experimental data .

Safety and Handling

Q. What safety protocols are essential for handling potassium borate derivatives?

Methodological Answer:

  • Air Sensitivity : Store under argon or nitrogen; use gloveboxes for transfers. Solid borates may ignite upon prolonged air exposure .
  • Solvent Compatibility : Avoid THF or ethers if residual BH3_3 is present (risk of exothermic decomposition) .
  • PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use explosion-proof refrigerators for storage .

Q. Tables for Quick Reference

Characterization Data Comparison 9-BBN Derivatives Potassium Borate (This Compound)
11B^{11}\text{B} NMR (δ, ppm)0–10 (trigonal)20–25 (tetracoordinate)
IR B-O Stretch (cm1^{-1})N/A1250–1350
Stability in AirPyrophoricAir-stable (solid)

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